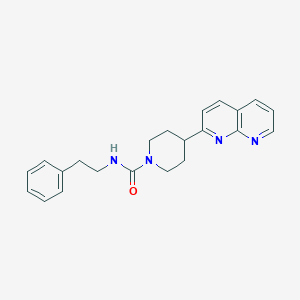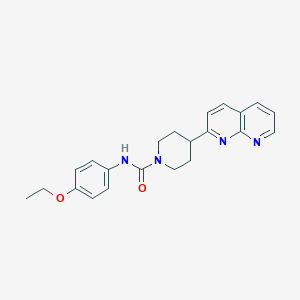![molecular formula C20H31N7O3S B6468731 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640954-88-5](/img/structure/B6468731.png)
6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic compound that belongs to a novel class of molecules These compounds are often designed for specific biological or chemical applications, leveraging their unique chemical structures to interact with particular targets or catalyze reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine, one would typically begin with purine as the core structure. The synthetic route involves several key steps:
Substitution Reaction: : Introduction of the 2-methoxyethyl group to the purine core.
Cyclization: : Formation of the octahydropyrrolo[3,4-c]pyrrol ring.
Sulfonylation: : Attachment of the azepane-1-sulfonyl group.
Each step requires precise conditions, such as the use of specific catalysts, temperatures, and solvents. For instance, sulfonylation might involve the use of sulfonyl chlorides and a base like pyridine, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up, utilizing large-scale reactors and continuous flow chemistry techniques to ensure consistency and efficiency. Automated systems would monitor and adjust reaction parameters in real-time to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially at the methoxyethyl or pyrrolo groups.
Reduction: : Reduction reactions could target the sulfonyl group, altering its functional properties.
Substitution: : Various nucleophilic or electrophilic substitution reactions might occur, modifying the purine core or attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, methanol
Major Products
The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxyethyl group may yield aldehydes or carboxylic acids, while reduction of the sulfonyl group could lead to sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a catalyst or a reagent in various synthetic pathways due to its unique functional groups and reactivity.
Biology
Biologically, such compounds could serve as probes or inhibitors for studying enzyme activity, given their potential to interact with specific protein targets.
Medicine
Medically, derivatives of this compound could be investigated for their therapeutic properties, such as antiviral, antibacterial, or anticancer activities, leveraging their ability to modulate biological pathways.
Industry
In an industrial context, these compounds might find applications in materials science or as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The azepane-1-sulfonyl group, for instance, might bind to active sites, inhibiting enzyme function, while the purine core could interact with nucleotide-binding proteins. These interactions alter the activity of specific pathways, leading to the compound's biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Purine Derivatives: : Compounds like adenine, guanine, and caffeine share the purine core but differ in their functional groups and biological activities.
Sulfonyl-Containing Compounds: : Molecules like sulfa drugs, which contain sulfonyl groups, have broad biological applications, particularly in antibacterial therapies.
Uniqueness
What sets 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
By exploring these facets, we can appreciate the breadth of uses and the intricate science behind this compound. Whether in academic research, industrial processes, or medical innovation, this compound holds promise for diverse and impactful applications.
Eigenschaften
IUPAC Name |
6-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O3S/c1-30-9-8-24-15-23-18-19(24)21-14-22-20(18)25-10-16-12-27(13-17(16)11-25)31(28,29)26-6-4-2-3-5-7-26/h14-17H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIOVQOCHIBDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468666.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468674.png)
![4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6468675.png)
![N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468685.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468689.png)
![6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468693.png)
![N-(2-fluorophenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468695.png)
![N-[(4-methoxyphenyl)methyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide](/img/structure/B6468706.png)

![N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468715.png)

![3-{2-[5-(4-ethyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6468735.png)
